3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
CAS No.: 1219368-79-2
Cat. No.: VC20784473
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219368-79-2 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |
| Standard InChI Key | VWTQURBMIRJISI-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Identification
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid has several important identifiers that help distinguish it in chemical databases and literature. These identifiers are essential for researchers seeking to work with or study this compound.
The compound's structure includes a bipyridine unit (two connected pyridine rings) linked to an alanine residue, which provides the amino acid functionality. This structural configuration is crucial for understanding its interactions with metal ions and its behavior in various chemical and biological systems.
Physical Properties
The physical properties of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid demonstrate its stability and behavior under various conditions, which is important for both research applications and handling considerations.
| Property | Value |
|---|---|
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 460.4±45.0 °C at 760 mmHg |
| Flash Point | 232.2±28.7 °C |
| Exact Mass | 243.100784 |
| LogP | 0.18 |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C |
| Index of Refraction | 1.618 |
These properties indicate that 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a relatively stable compound with a high boiling point and flash point, suggesting considerable thermal stability. The LogP value of 0.18 indicates moderate hydrophilicity, making it potentially soluble in both aqueous and organic solvents depending on pH conditions and specific solvent characteristics . This balance of properties contributes to its versatility in various research applications and experimental conditions.
Structural Characteristics
The structure of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid features several notable elements that contribute to its chemical behavior and application potential. Understanding these structural characteristics is essential for predicting and explaining the compound's interactions and reactivity patterns.
The compound contains a bipyridine moiety, which consists of two pyridine rings connected through a carbon-carbon bond. This arrangement creates a chelating site with two nitrogen atoms positioned to coordinate with metal ions. Additionally, the amino acid component (alanine derivative) provides a primary amine group (-NH₂), a carboxylic acid group (-COOH), and importantly, a chiral carbon center in the R configuration.
Applications and Research Significance
Metal-Organic Frameworks (MOFs)
One of the most significant applications of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is in the construction of metal-organic frameworks (MOFs). The compound serves as an effective ligand in these highly porous crystalline materials due to its ability to chelate metal ions through its nitrogen and carboxylic acid groups. This chelating capacity creates stable coordination bonds that form the backbone of MOF structures.
MOFs synthesized using this compound have shown potential in several important applications that leverage their high surface area and customizable pore structures. These applications include gas storage systems for fuels like hydrogen and methane, separation technologies for purifying gases or liquids, catalytic processes utilizing the metal centers, and selective CO₂ capture for environmental remediation.
The bipyridine unit in the compound enables strong coordination with various metal ions, contributing to the stability and functionality of the resulting MOF structures. Research has demonstrated that MOFs incorporating this compound can be engineered with specific functionalities, making them valuable in environmental applications such as carbon capture. The amino acid component adds additional functionality and potential binding sites, further expanding the versatility of these materials.
Medicinal Chemistry
In the field of medicinal chemistry, 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid has shown potential enzyme inhibitory activity. Studies suggest that it may specifically inhibit CYP2D6 and CYP3A4, which are cytochrome P450 enzymes involved in the metabolism of various drugs. These enzymes play crucial roles in pharmaceutical biotransformation, and compounds that can modulate their activity are of significant interest in drug development and pharmacokinetic research.
The compound's ability to interact with these enzymes could have important implications for several areas of pharmaceutical research. These include drug-drug interaction studies, where inhibition of metabolic enzymes can alter the pharmacokinetics of co-administered medications. Additionally, the compound may contribute to the development of metabolic inhibitors with therapeutic applications and help researchers better understand structure-activity relationships in enzyme inhibition.
While research in this area is still developing, the potential of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid in medicinal chemistry represents an exciting frontier. Further investigation is needed to fully characterize the efficacy, specificity, and mechanisms of these inhibitory effects, as well as to explore potential therapeutic applications.
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